REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4](Cl)=[O:5].[F-:13].[K+]>>[Cl:1][C:2]1[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:3]=1[C:4]([F:13])=[O:5] |f:1.2|
|
Name
|
|
Quantity
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50 g
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Type
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reactant
|
Smiles
|
ClC1=C(C(=O)Cl)C=C(C(=C1)F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
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Type
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CUSTOM
|
Details
|
under stirring
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
were charged
|
Type
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CUSTOM
|
Details
|
reacted at 135° C. for 4 hours
|
Duration
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4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
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Type
|
FILTRATION
|
Details
|
the inorganic salts were filtered off
|
Type
|
DISTILLATION
|
Details
|
the residue was subjected to distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)F)C=C(C(=C1)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |